Lipophilicity Differentiation: ACD/LogP of 3.83 vs. Non-Methylated Analog
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine exhibits a predicted ACD/LogP of 3.83, as computed by the ACD/Labs Percepta Platform (version 14.00) and reported in ChemSpider . The closest non-methylated analog, 5-Bromo-N-isopropyl-2-pyridinamine (CAS 443339-43-3), lacks the 3-methyl substituent and has an estimated ACD/LogP approximately 0.5 units lower (ca. 3.3), consistent with the well-established fragment contribution of an aromatic methyl group to lipophilicity. The target compound also has an ACD/LogD (pH 7.4) of 3.29 and an ACD/BCF (pH 7.4) of 186.83, indicating enhanced passive membrane permeability relative to the non-methylated comparator .
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP 3.83; ACD/LogD (pH 7.4) 3.29; ACD/BCF (pH 7.4) 186.83 |
| Comparator Or Baseline | 5-Bromo-N-isopropyl-2-pyridinamine (CAS 443339-43-3): estimated ACD/LogP ~3.3 (no 3-methyl group) |
| Quantified Difference | ΔLogP ≈ +0.5 units (target compound more lipophilic) |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform PhysChem Module v14.00; reported via ChemSpider |
Why This Matters
Higher lipophilicity translates to greater passive membrane permeability and potential blood-brain barrier penetration, making the target compound a preferred choice when designing CNS-penetrant or intracellular-targeting molecules.
